molecular formula C24H26FN3O2 B2781223 (4-((4-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326867-95-1

(4-((4-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2781223
CAS No.: 1326867-95-1
M. Wt: 407.489
InChI Key: OPEYUFGIIPQEOE-UHFFFAOYSA-N
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Description

(4-((4-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that features a quinoline core structure substituted with ethoxybenzyl, amino, fluoro, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the fluoro group: This step often involves electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the ethoxybenzyl group: This can be done via a nucleophilic substitution reaction, where the quinoline derivative reacts with an ethoxybenzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving quinoline derivatives.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where quinoline derivatives are known to be effective.

    Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (4-((4-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperidinyl group may enhance binding affinity to certain proteins. The ethoxybenzyl and fluoro groups can modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent that also features a quinoline structure.

    Piperaquine: Another antimalarial drug with a similar piperidinyl group.

Uniqueness

(4-((4-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxybenzyl group may enhance its lipophilicity, while the fluoro group can increase its metabolic stability. The piperidinyl group can improve its binding affinity to biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

[4-[(4-ethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2/c1-2-30-19-9-6-17(7-10-19)15-27-23-20-14-18(25)8-11-22(20)26-16-21(23)24(29)28-12-4-3-5-13-28/h6-11,14,16H,2-5,12-13,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEYUFGIIPQEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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